5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione
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Overview
Description
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is known for its unique structure, which includes an imidazolidine ring substituted with a phenylpropan-2-yl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary targets of 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione are the 5-HT 1A and 5-HT 2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle. The compound also exhibits inhibitory effects on ADAMTS 4 and 5 , which are involved in the degradation of cartilage .
Mode of Action
The compound interacts with its targets by acting as an agonist/antagonist at the 5-HT 1A (pre- and postsynaptic) receptors . It also exhibits antagonist action for the 5-HT 2A receptor . In relation to ADAMTS 4 and 5, it acts as an inhibitor, preventing the enzymes from degrading cartilage .
Biochemical Pathways
The compound affects the serotonin pathway by interacting with the 5-HT 1A and 5-HT 2A receptors . This interaction can lead to changes in mood, anxiety, and the sleep-wake cycle. The inhibition of ADAMTS 4 and 5 affects the cartilage degradation pathway , potentially slowing the progression of diseases like osteoarthritis .
Pharmacokinetics
The compound’slipophilicity is appreciated for providing insights into the structural requirements necessary for the development of new effective molecules having anticonvulsant effect .
Result of Action
The compound’s action on the 5-HT 1A and 5-HT 2A receptors can lead to anticonvulsant effects . It has been found to exhibit maximum seizure protection in the maximal electroshock (MES) test and was devoid of any neurotoxic effects . The inhibition of ADAMTS 4 and 5 could potentially slow the progression of diseases involving degradation of cartilage or disruption of cartilage homeostasis, such as osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 2-phenylpropan-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The phenylpropan-2-yl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, bases like potassium carbonate or sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Phenylpropan-2-yl)imidazolidine-2,4-dione
- 2,4-Imidazolidinedione, 5-(1-methyl-1-phenylethyl)-
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-6-4-3-5-7-8)9-10(15)14-11(16)13-9/h3-7,9H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUFSHRYITKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(=O)NC(=O)N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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